molecular formula C28H23FN2O4 B10887558 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10887558
M. Wt: 470.5 g/mol
InChI Key: OYPCXPSMCKTDMK-LCUIJRPUSA-N
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Description

4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone core. This can be achieved through a condensation reaction between a suitable diketone and an amine under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Functional Group Modifications: Subsequent steps involve the introduction of the fluorobenzoyl and methoxyphenyl groups through nucleophilic substitution reactions. These steps often require specific reagents and conditions to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. The presence of the indole moiety suggests possible interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its functional diversity.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the fluorobenzoyl group could enhance binding affinity through hydrophobic interactions. The hydroxy group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro or bromo analogs.

This detailed overview provides a comprehensive understanding of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H23FN2O4

Molecular Weight

470.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23FN2O4/c1-35-21-12-8-17(9-13-21)25-24(26(32)18-6-10-20(29)11-7-18)27(33)28(34)31(25)15-14-19-16-30-23-5-3-2-4-22(19)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

OYPCXPSMCKTDMK-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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